

Application Notes for ((3-Chlorophenyl)sulfonyl)glycine in Medicinal Chemistry

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Compound of Interest

Compound Name: ((3-Chlorophenyl)sulfonyl)glycine

Cat. No.: B2474629

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Note to the Reader: As of December 2025, detailed medicinal chemistry applications, specific biological targets, and quantitative bioactivity data for **((3-Chlorophenyl)sulfonyl)glycine** are not extensively documented in publicly available scientific literature and patent databases. This compound is primarily classified as a versatile small molecule scaffold, suggesting its potential use as a building block in the synthesis of more complex molecules.

The following application notes are therefore based on the broader context of related chemical structures, namely sulfonylglycine derivatives and compounds containing a 3-chlorophenylsulfonyl moiety. The information provided is intended to serve as a general guide for researchers on the potential, rather than established, applications of **((3-Chlorophenyl)sulfonyl)glycine**.

Introduction

((3-Chlorophenyl)sulfonyl)glycine is a chemical compound featuring a glycine core, a sulfonamide linkage, and a 3-chlorophenyl group. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, known for its diverse biological activities including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] The presence of a chlorine atom on the phenyl ring is also a common feature in many FDA-approved drugs, often enhancing the potency and modulating the pharmacokinetic properties of a molecule.[3][4]

This document outlines potential research applications for **((3-Chlorophenyl)sulfonyl)glycine** based on the known activities of structurally related compounds.

Potential Therapeutic Areas and Biological Targets

Based on the structural motifs present in **((3-Chlorophenyl)sulfonyl)glycine**, it could be investigated as a scaffold for the development of inhibitors for various enzyme families or as a modulator of specific biological pathways.

Enzyme Inhibition

- **Carbonic Anhydrase Inhibition:** Sulfonamides are classic inhibitors of carbonic anhydrases, which are involved in various physiological processes. Derivatives could be explored for applications in glaucoma, epilepsy, and certain types of cancer.^[5]
- **Protease Inhibition:** The glycine backbone could be modified to target the active sites of proteases, which are implicated in a range of diseases, including viral infections and cancer.
- **Kinase Inhibition:** While less common, sulfonamide-containing compounds have been developed as kinase inhibitors. The 3-chlorophenyl group could potentially interact with hydrophobic regions in the ATP-binding pocket of various kinases.

Anticancer Applications

The incorporation of a chloroquinoline moiety with a benzenesulfonamide has been explored for developing novel anticancer agents.^[6] While structurally different, this highlights the potential of combining these pharmacophores. **((3-Chlorophenyl)sulfonyl)glycine** could serve as a starting point for developing compounds that target signaling pathways dysregulated in cancer.

Physicochemical Properties

A summary of the key physicochemical properties of **((3-Chlorophenyl)sulfonyl)glycine** is presented in the table below. These properties are crucial for initial assessment in a drug discovery pipeline.

Property	Value
Molecular Formula	C ₈ H ₈ ClNO ₄ S
Molecular Weight	249.67 g/mol
CAS Number	565198-64-3
Appearance	Solid
Solubility	Soluble in DMSO

Illustrative Experimental Protocols

The following are generalized protocols that could be adapted for the initial screening and evaluation of **((3-Chlorophenyl)sulfonyl)glycine** and its derivatives.

General Kinase Inhibition Assay (Hypothetical)

This protocol describes a generic method to screen for inhibitory activity against a protein kinase.

Materials:

- Recombinant human kinase
- Kinase-specific peptide substrate
- ATP (Adenosine triphosphate)
- **((3-Chlorophenyl)sulfonyl)glycine** (dissolved in DMSO)
- Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well plates

Procedure:

- Prepare serial dilutions of **((3-Chlorophenyl)sulfonyl)glycine** in DMSO.
- Add 1 μ L of the compound dilutions to the wells of a 384-well plate.
- Add 10 μ L of the kinase/substrate mixture in kinase buffer to each well.
- Incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 10 μ L of ATP solution.
- Incubate for 1 hour at room temperature.
- Stop the reaction and detect kinase activity using the ADP-Glo™ reagent according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition and determine the IC₅₀ value.

Cell Viability Assay (Hypothetical)

This protocol outlines a method to assess the cytotoxic effects of the compound on a cancer cell line.

Materials:

- Human cancer cell line (e.g., HeLa)
- Cell culture medium (e.g., DMEM with 10% FBS)
- **((3-Chlorophenyl)sulfonyl)glycine** (dissolved in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay reagent
- 96-well clear-bottom cell culture plates

Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

- Prepare serial dilutions of **((3-Chlorophenyl)sulfonyl)glycine** in cell culture medium.
- Remove the old medium from the cells and add 100 μ L of the compound dilutions.
- Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
- Equilibrate the plate to room temperature for 30 minutes.
- Add 100 μ L of CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence with a plate reader.
- Calculate the percentage of viable cells and determine the GI₅₀ (concentration for 50% growth inhibition).

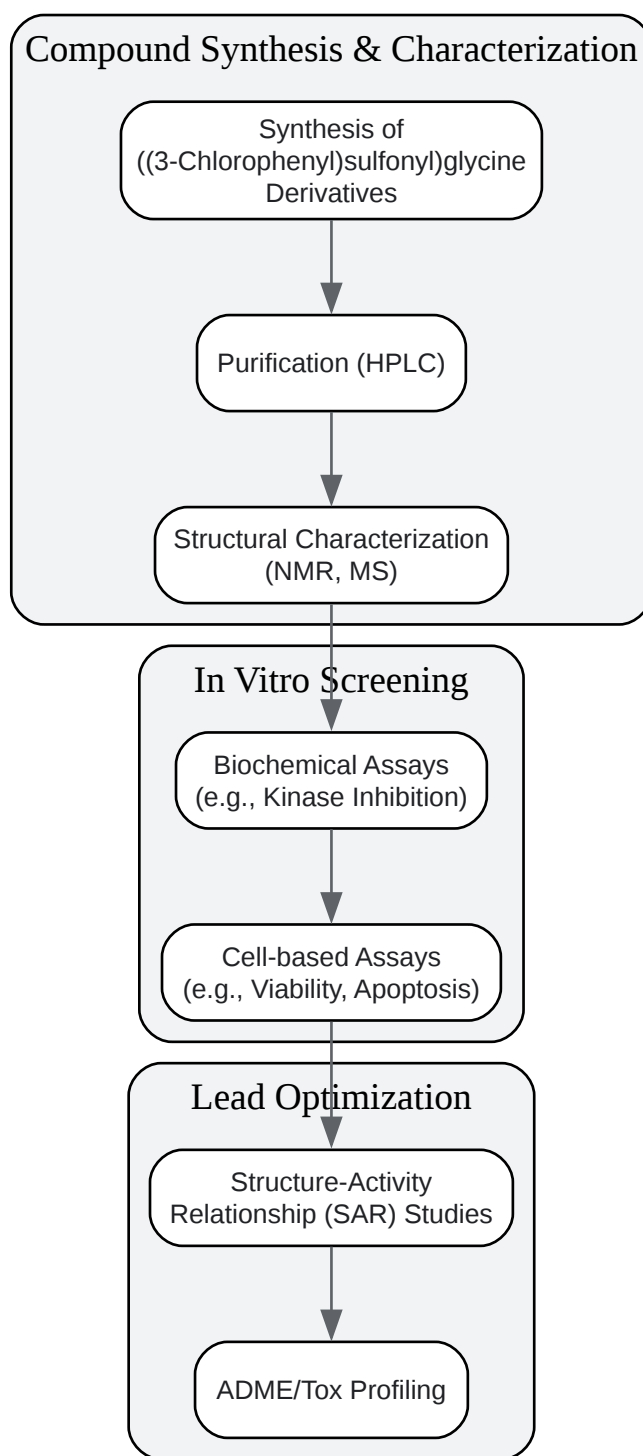
Data Presentation (Hypothetical)

Should **((3-Chlorophenyl)sulfonyl)glycine** or its derivatives show biological activity, the data would be presented in a structured format for easy comparison. The table below is an illustrative example.

Compound ID	Target Kinase	IC ₅₀ (μ M)	HeLa GI ₅₀ (μ M)
((3-Chlorophenyl)sulfonyl)glycine	Kinase X	> 100	> 100
Derivative A	Kinase X	5.2	10.8
Derivative B	Kinase X	0.8	2.1

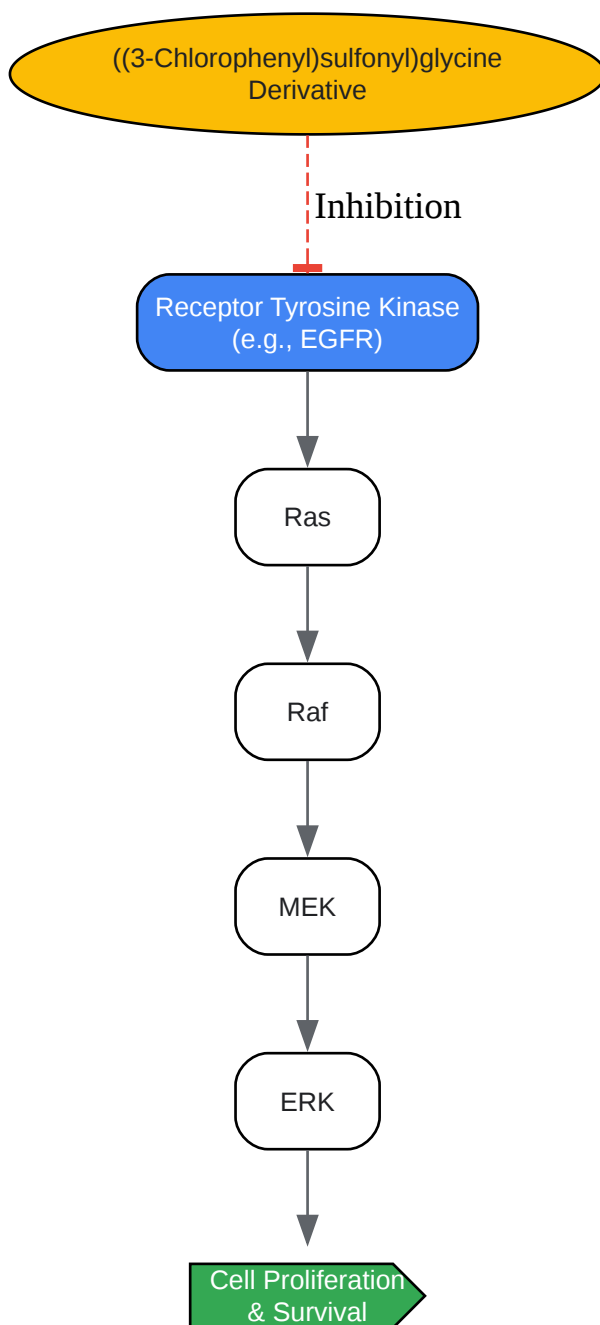
Visualizations

The following diagrams illustrate a generic experimental workflow and a hypothetical signaling pathway where a compound like **((3-Chlorophenyl)sulfonyl)glycine** could be investigated.



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Illustrative drug discovery workflow.



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Hypothetical MAPK signaling pathway inhibition.

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